molecular formula C18H13F3N2O B12911358 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59591-40-1

4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12911358
CAS No.: 59591-40-1
M. Wt: 330.3 g/mol
InChI Key: PVYHRXAUVYKALN-UHFFFAOYSA-N
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Description

The compound 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 and a ketone group at position 4. Its substituents include a methyl group at position 1, a phenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with related agrochemicals like fluridone and norflurazon .

Properties

CAS No.

59591-40-1

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C18H13F3N2O/c1-23-11-15(12-6-3-2-4-7-12)17(24)16(22-23)13-8-5-9-14(10-13)18(19,20)21/h2-11H,1H3

InChI Key

PVYHRXAUVYKALN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a member of the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones have been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- can be represented as follows:

C18H15F3N2O\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{O}

This compound features a pyridazinone core with a methyl group at position 1, a phenyl group at position 5, and a trifluoromethyl-substituted phenyl group at position 3. The trifluoromethyl group is known to enhance lipophilicity and bioactivity.

Anti-inflammatory Properties

Recent studies have demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory effects through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, compounds similar to 4(1H)-Pyridazinone have shown inhibitory activity against PDE4B, which plays a crucial role in regulating inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels. For instance, one study reported that certain pyridazinones could inhibit pro-inflammatory cytokine production in human macrophages, indicating their potential as therapeutic agents for respiratory diseases .

CompoundPDE4B Inhibition (%)IC50 (µM)
Reference (Roflumilast)75% at 20 μM-
4(1H)-Pyridazinone 64% at 20 μM0.251

Anticancer Activity

The anticancer potential of pyridazinones has also been explored. A series of studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with promising results.

Cell LineCompoundIC50 (µM)
MCF-74(1H)-Pyridazinone 12.50
NCI-H4604(1H)-Pyridazinone 42.30
SF-2684(1H)-Pyridazinone 3.79

The mechanism of action appears to involve the modulation of key signaling pathways such as the JNK pathway and the inhibition of cell proliferation .

Study on PDE Inhibition

In a detailed analysis, 4(1H)-Pyridazinone was found to selectively inhibit PDE4B over other PDE isoforms. This selectivity is critical for minimizing side effects associated with broader PDE inhibition. The study highlighted that the introduction of specific substituents on the pyridazinone scaffold could enhance selectivity and potency .

Antitumor Efficacy

In vivo studies using murine models demonstrated that 4(1H)-Pyridazinone significantly reduced tumor growth when administered in conjunction with standard chemotherapy agents. The compound was shown to enhance the efficacy of these agents while reducing systemic toxicity .

Scientific Research Applications

Structure and Characteristics

The compound is characterized by a pyridazinone core structure with specific substituents that enhance its biological activity. The trifluoromethyl group is particularly notable for its influence on the compound's herbicidal properties.

Herbicidal Activity

One of the primary applications of 4(1H)-Pyridazinone is as a herbicide. Research indicates that this compound exhibits potent herbicidal activity against a variety of weeds. A study published in the Journal of Agricultural and Food Chemistry highlights its effectiveness in controlling weed populations while minimizing damage to crops .

Pharmaceutical Potential

Beyond agricultural uses, there is growing interest in the pharmaceutical potential of pyridazinone derivatives. The compound has been investigated for its ability to act as an anti-inflammatory agent and for its neuroprotective properties. In vitro studies have shown that it may inhibit certain pathways involved in inflammation and oxidative stress .

Industrial Applications

The unique chemical properties of 4(1H)-Pyridazinone make it suitable for various industrial applications. Its stability and reactivity allow it to be utilized in the synthesis of other complex organic molecules, which can be important in the production of agrochemicals and pharmaceuticals.

Case Study 1: Herbicidal Efficacy

A comprehensive field study evaluated the herbicidal efficacy of 4(1H)-Pyridazinone on common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as a viable herbicide option in crop management strategies.

Case Study 2: Neuroprotective Effects

In laboratory settings, the neuroprotective effects of this compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings suggested that treatment with 4(1H)-Pyridazinone led to reduced cell death and preserved neuronal function, indicating potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with three key analogs: norflurazon, fluridone, and pyrazon.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Key Applications
Target Compound Pyridazinone 1-Me, 3-(3-CF3Ph), 5-Ph C18H13F3N2O* Potential herbicide
Norflurazon Pyridazinone 4-Cl, 5-MeNH2, 2-(3-CF3Ph) C12H10ClF3N3O Herbicide (carotenoid inhibitor)
Fluridone Pyridinone 1-Me, 3-Ph, 5-(3-CF3Ph) C19H14F3NO Herbicide (aquatic weed control)
Pyrazon Pyridazinone 5-NH2, 4-Cl, 2-Ph C10H8ClN3O Herbicide (sugar beet crops)

Key Observations:

  • Ring System Differences: The target compound and norflurazon share a pyridazinone core, while fluridone is a pyridinone (one nitrogen and one ketone). This difference affects electronic properties and binding to biological targets like phytoene desaturase, a common enzyme inhibited by herbicides .
  • Substituent Positioning: The trifluoromethyl group in the target compound is at position 3, whereas in norflurazon, it is at position 2. Such positional variations influence steric interactions and enzymatic inhibition efficacy .
  • Functional Groups: Norflurazon includes a chloro and methylamino group, enhancing its polarity compared to the target compound’s phenyl and methyl groups. This may affect soil mobility and environmental persistence .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in all three compounds increases logP values, favoring membrane permeability. Fluridone (logP ~3.5) and the target compound are likely more lipophilic than norflurazon (logP ~2.8) due to bulkier aromatic substituents .
  • Stability : The trifluoromethyl group resists metabolic degradation, contributing to prolonged herbicidal activity. Pyrazon, lacking this group, has shorter environmental half-life .

Research Findings

  • Norflurazon as a QC Standard: Norflurazon’s recovery rates during extraction (85–95%) correlate closely with fluridone, validating its use in monitoring analytical precision. The target compound’s structural parallels suggest comparable utility .
  • Environmental Impact: Fluridone’s persistence in water systems (half-life >100 days) raises concerns about non-target toxicity. Modifications in the target compound’s substituents could mitigate this through tailored degradation pathways .

Q & A

Q. What novel applications emerge from incorporating pyridazinone moieties into sequence-defined polymers?

  • Methodological Answer : Ribosome-mediated polymerization enables sequence-controlled pyridazinone oligomers for biomaterials. Cyanomethyl esters (e.g., 2-amino-4-oxo-4-phenylbutanoate) act as monomers, with ribosomal incorporation efficiency monitored via MALDI-TOF . Applications include drug delivery systems or enzyme-mimetic catalysts .

Key Considerations for Researchers

  • Data Contradictions : Cross-validate synthetic yields and regioselectivity using multiple analytical methods (e.g., HPLC vs. TLC).
  • Advanced Applications : Explore pyridazinones in agrochemicals (herbicidal activity ) or biomaterials (ribosomal polymerization ).

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